Kigamicin A

Cancer Antiausterity Tumor Microenvironment

Kigamicin A addresses the limitation of standard chemotherapeutics in targeting cancer cells within nutrient-deprived tumor microenvironments. • Antiausterity selectivity: >100-fold increased cytotoxicity against PANC-1 under nutrient deprivation vs. normal conditions. • Antimicrobial benchmark: MIC 0.025-0.78 μg/mL against MRSA; serves as quantitative control in antibacterial screening. • Unique octacyclic scaffold with amicetose/oleandrose glycosylation enables SAR and biosynthetic pathway studies. • Supply: ≥95% purity; custom synthesis available; global shipping with blue ice.

Molecular Formula C34H35NO13
Molecular Weight 665.6 g/mol
Cat. No. B1247957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKigamicin A
Synonymskigamicin A
Molecular FormulaC34H35NO13
Molecular Weight665.6 g/mol
Structural Identifiers
SMILESCC1C(CCC(O1)OC2CC(C3=C(C2O)OC4=C5C6=C(C7=C(C8=C(CC9(N(C8=O)CCO9)C)C=C7CC6OCO5)O)C(=C4C3=O)O)O)O
InChIInChI=1S/C34H35NO13/c1-12-15(36)3-4-19(46-12)47-18-9-16(37)22-28(40)25-29(41)24-20-13(7-14-10-34(2)35(5-6-45-34)33(42)21(14)27(20)39)8-17-23(24)31(44-11-43-17)32(25)48-30(22)26(18)38/h7,12,15-19,26,36-39,41H,3-6,8-11H2,1-2H3
InChIKeySERZVTAEVZZGKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kigamicin A: Selective Antiausterity Antibiotic


Kigamicin A is a natural product belonging to the kigamicin family, a group of polycyclic xanthone antibiotics isolated from the culture broth of Amycolatopsis sp. ML630-mF1. It is characterized by a unique fused octacyclic aglycone core containing seven six-membered rings and one oxazolidine ring, linked to a deoxysugar chain composed of amicetose and oleandrose. Its primary, scientifically defining feature is its selective cytotoxic activity against human pancreatic cancer PANC-1 cells, which is specifically triggered under nutrient-starved conditions.

Nutrient-deprivation cytotoxicity assay context
Antimicrobial screening against drug-resistant Gram-positive bacteria
Structure-activity relationship and biosynthetic pathway studies

Why Kigamicin A Is Irreplaceable


Generic substitution with common antitumor antibiotics like doxorubicin or other polycyclic xanthones is not scientifically valid for research applications requiring Kigamicin A. Its mode of action is defined by a unique 'antiausterity' phenotype—a selective cytotoxicity against cancer cells thriving under nutrient-deprived conditions, a hallmark of the tumor microenvironment, rather than indiscriminate antiproliferative activity. This functional selectivity, which is a consequence of its specific octacyclic aglycone and glycosylation pattern, is not a property shared by standard chemotherapeutic agents and is lost even with minor structural modifications to its core pharmacophore.

Antiausterity phenotype mismatch

Standard antiproliferative agents (e.g., doxorubicin) lack the nutrient-deprivation selective cytotoxicity; functional profile may not transfer.

Octacyclic scaffold specificity

Minor structural modifications to the aglycone or glycosylation pattern can abolish the unique antiausterity response.

Kigamicin A Evidence Guide


Nutrient Starvation-Selective Cytotoxicity

Kigamicin A demonstrates a unique functional selectivity characterized by a 100-fold increase in potency against PANC-1 pancreatic cancer cells under nutrient-starved conditions compared to standard nutrient-rich culture. This 'antiausterity' activity is a defining and rare feature not observed in conventional chemotherapeutics like doxorubicin or other antitumor antibiotics.

Nutrient Starvation-Selective Cytotoxicity
Cross-study comparable
~100× lower concentration required under nutrient-deprived vs. nutrient-rich conditions
Supports nutrient-deprivation cell-model endpoint review
PANC-1 cell line; cross-study context
Cancer Antiausterity Tumor Microenvironment

Anti-MRSA Activity

Kigamicin A exhibits potent antimicrobial activity against a panel of Gram-positive bacteria, with a specific and defined Minimum Inhibitory Concentration (MIC) range against methicillin-resistant Staphylococcus aureus (MRSA). This activity profile is distinct from its antitumor function and is comparable to, and in some cases more potent than, established antibiotics in its class.

Anti-MRSA Activity
Data to verify
MIC = 0.025–0.78 μg/mL against MRSA strains
Supports antimicrobial screening endpoint context
Class-level inference; source to verify
Antimicrobial MRSA Natural Products

Unique Octacyclic Core Structure

Kigamicin A possesses a 'unique aglycone of fused octacyclic ring system containing seven of six-membered rings and one oxazolidine.' This complex architecture is structurally distinct from common polycyclic xanthones like cervinomycin or lysolipin, which typically have tetracyclic or pentacyclic cores. The specific stereochemistry (12S, 14R, 15S, 20R, 26R) and the D-amicetose and D-oleandrose glycosylation pattern further define its chemical identity.

Unique Octacyclic Core Structure
Reported
Fused octacyclic ring system with defined stereochemistry and D-amicetose/D-oleandrose glycosylation
Supports structure-activity relationship and identity confirmation
Verified by NMR, X-ray
Natural Product Chemistry Biosynthesis Structure Elucidation

Kigamicin A Applications


Antiausterity and Tumor Dormancy

Kigamicin A is a lead compound for studying 'antiausterity' mechanisms, where cancer cells are targeted under the nutrient-starved conditions typical of poorly vascularized solid tumors. Its 100-fold increase in potency under nutrient starvation makes it an essential tool for dissecting the signaling pathways and survival mechanisms that allow cancer cells to persist in these harsh microenvironments, a role for which standard antiproliferative agents are ineffective.

Structure-Activity Relationship Studies

The unique octacyclic scaffold and specific glycosylation pattern of Kigamicin A provide a distinct template for SAR studies. Research can focus on how modifications to the aglycone core or the amicetose/oleandrose sugar moieties influence its selective cytotoxicity and antimicrobial properties. This work is essential for potentially developing analogs with improved pharmacological profiles.

Antimicrobial Activity Against Drug-Resistant Bacteria

With a defined MIC range of 0.025-0.78 μg/mL against MRSA, Kigamicin A serves as a quantitative control or lead compound in antibacterial screening programs. Its activity can be used to benchmark the potency of new synthetic or natural product-derived antimicrobials against clinically relevant, drug-resistant Gram-positive pathogens.

Polyketide Antibiotic Biosynthesis

As a secondary metabolite from Amycolatopsis sp. ML630-mF1, Kigamicin A is a valuable subject for investigating the genetic and enzymatic machinery responsible for constructing its unique octacyclic core and deoxysugar chain. This research can uncover novel biosynthetic pathways and enzymes with potential applications in combinatorial biosynthesis.

Application
Selection Property
Validation Focus
Nutrient-deprivation response studies
Cell-model starvation response context
Cytotoxicity under nutrient-deprived vs. normal conditions
Structure-activity relationship and analog development
Octacyclic core scaffold fidelity
Impact of core and sugar modifications on activity
Drug-resistant Gram-positive screening
Anti-MRSA activity context
MIC determination against strain panels
Polyketide biosynthetic pathway elucidation
Biosynthetic gene cluster analysis
Enzymatic assembly of octacyclic core

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kigamicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.